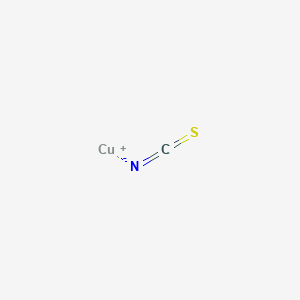![molecular formula C9H14ClN5O4S B8081322 ([6-(Methylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl)amine acetate hydrochloride](/img/structure/B8081322.png)
([6-(Methylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl)amine acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([6-(Methylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl)amine acetate hydrochloride is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6-methylsulfonyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the triazolo-pyridazine core. This can be achieved by reacting hydrazine derivatives with appropriate diketones or ketoesters under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
([6-(Methylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl)amine acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
([6-(Methylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl)amine acetate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;(6-methylsulfonyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Triazolo-pyridazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
Triazole derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.
Uniqueness
([6-(Methylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl)amine acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
acetic acid;(6-methylsulfonyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2S.C2H4O2.ClH/c1-15(13,14)7-3-2-5-9-10-6(4-8)12(5)11-7;1-2(3)4;/h2-3H,4,8H2,1H3;1H3,(H,3,4);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOBHRYMNUBIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CS(=O)(=O)C1=NN2C(=NN=C2CN)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8081293.png)
![Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate](/img/structure/B8081301.png)
![Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate](/img/structure/B8081307.png)
![[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]amine hydrochloride](/img/structure/B8081311.png)
![[2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]amine hydrochloride](/img/structure/B8081316.png)
![2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8081323.png)



